(1S,4R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid
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Overview
Description
(1S,4R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[222]octane-6-carboxylic acid is a bicyclic compound featuring a tert-butoxycarbonyl (Boc) protecting group
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Protecting Group: The Boc group is commonly used to protect amine functionalities during multi-step organic syntheses.
Biology
Enzyme Inhibitors: Potential use in the design of enzyme inhibitors due to its rigid bicyclic structure.
Prodrugs: Can be used in the development of prodrugs that release active compounds under physiological conditions.
Medicine
Drug Development: Investigated for its potential in developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Diagnostic Agents: Potential use in the development of diagnostic agents for imaging or detecting specific biological markers.
Industry
Polymer Synthesis: Used in the synthesis of specialized polymers with unique properties.
Catalysts: Employed in the development of novel catalysts for industrial chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available bicyclic amines.
Protection Step: The amine group is protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine (TEA).
Carboxylation: The protected amine is then subjected to carboxylation using carbon dioxide (CO2) under high pressure and temperature conditions, often in the presence of a catalyst like palladium.
Industrial Production Methods
Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, where the Boc group can be replaced by other functional groups using reagents like trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: TFA in dichloromethane (DCM) at low temperatures.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action for compounds containing the (1S,4R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid moiety often involves interaction with specific molecular targets such as enzymes or receptors. The rigid bicyclic structure allows for precise binding to these targets, potentially inhibiting their activity or altering their function. The Boc group can be cleaved under acidic conditions, releasing the active compound at the site of action.
Comparison with Similar Compounds
Similar Compounds
(1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylic acid: Lacks the Boc protecting group, making it more reactive.
(1S,4R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid: Similar structure but with a carboxylic acid group at a different position.
Uniqueness
The presence of the Boc protecting group in (1S,4R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid provides stability and allows for selective reactions. This makes it particularly useful in multi-step syntheses where selective protection and deprotection of functional groups are required.
Properties
IUPAC Name |
(1S,4R,6R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-8-4-5-10(14)9(6-8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BICQNBQLGTZYCQ-BBBLOLIVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1C(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H]1[C@@H](C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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